1'-hydroxymidazolam

Description

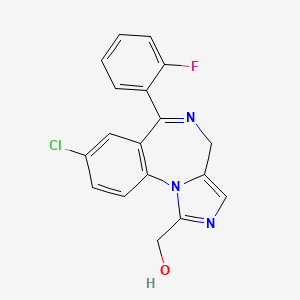

Structure

3D Structure

Properties

IUPAC Name |

[8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3O/c19-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)20)22-9-12-8-21-17(10-24)23(12)16/h1-8,24H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSMEGADRFZVNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208175 | |

| Record name | 1-Hydroxymethylmidazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59468-90-5 | |

| Record name | 1′-Hydroxymidazolam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59468-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxymethylmidazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059468905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxymethylmidazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXYMIDAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5142BN92Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1'-Hydroxymidazolam: Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1'-hydroxymidazolam, the primary active metabolite of the widely used benzodiazepine (B76468), midazolam. This document details its chemical structure, physicochemical properties, and its engagement with biological systems, with a focus on experimental methodologies relevant to drug development and research.

Chemical Identity and Physicochemical Properties

This compound is an imidazobenzodiazepine formed in the body through the oxidative metabolism of midazolam.[1] It retains significant pharmacological activity, contributing to the overall sedative, anxiolytic, and amnestic effects of its parent compound.

Chemical Structure

The chemical structure of this compound is characterized by the addition of a hydroxyl group to the methyl group at the 1' position of the imidazole (B134444) ring of midazolam.

Systematic (IUPAC) Name: [8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][2][3]benzodiazepin-1-yl]methanol[1]

Chemical Formula: C₁₈H₁₃ClFN₃O[4]

Molecular Weight: 341.77 g/mol [4]

CAS Number: 59468-90-5[4]

Below is a visualization of the chemical structure of this compound.

Caption: 2D representation of the this compound molecule.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₃ClFN₃O | [4] |

| Molecular Weight | 341.77 g/mol | [4] |

| CAS Number | 59468-90-5 | [4] |

| Melting Point | 264-266 °C | [2] |

| Boiling Point (Predicted) | 540.6 ± 60.0 °C | [2] |

| Density (Predicted) | 1.43 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 13.59 ± 0.10 | [2] |

| Solubility | DMF: 2 mg/mL; DMSO: 1 mg/mL | [2] |

| Appearance | White to off-white crystalline solid | [2][4] |

Biological Activity and Signaling Pathway

This compound, like its parent compound midazolam, exerts its pharmacological effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Mechanism of Action

This compound is a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site, which is distinct from the GABA binding site. This binding event enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening. The subsequent influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of this compound at the GABA-A receptor.

Caption: Signaling cascade of this compound at the GABAA receptor.

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis, purification, and analysis of this compound, as well as for the in vitro assessment of its biological activity.

Chemical Synthesis and Purification

General Workflow for Synthesis and Purification:

Caption: A generalized workflow for the synthesis and purification of this compound.

Analytical Quantification in Biological Matrices

The accurate quantification of this compound in biological samples such as plasma is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity.

LC-MS/MS Protocol for this compound Quantification:

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from low to high percentage of Mobile Phase B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

-

Experimental Workflow for LC-MS/MS Analysis:

Caption: Workflow for the quantification of this compound in plasma by LC-MS/MS.

In Vitro Metabolism Studies

The formation of this compound from its parent compound can be studied in vitro using human liver microsomes, which are rich in cytochrome P450 enzymes.

Protocol for In Vitro Metabolism in Human Liver Microsomes:

-

Incubation Mixture:

-

Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), a NADPH-regenerating system, and buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Pre-incubate the mixture at 37°C.

-

-

Reaction Initiation:

-

Add midazolam to the pre-incubated mixture to initiate the metabolic reaction.

-

-

Reaction Termination:

-

After a specified time, terminate the reaction by adding a quenching solution (e.g., cold acetonitrile).

-

-

Analysis:

-

Centrifuge the mixture to pellet the microsomes.

-

Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method as described in section 3.2.

-

Experimental Workflow for In Vitro Metabolism:

Caption: Workflow for studying the in vitro metabolism of midazolam.

Conclusion

This compound is a pharmacologically significant metabolite of midazolam. A thorough understanding of its chemical properties, biological activity, and the experimental methods for its study is essential for researchers and professionals in the fields of pharmacology, toxicology, and drug development. The data and protocols presented in this guide offer a foundational resource for further investigation into the role of this compound in both clinical and research settings.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 1'-Hydroxymidazolam

Introduction

1'-Hydroxymidazolam is the primary and pharmacologically active metabolite of midazolam, a potent, short-acting benzodiazepine (B76468) used for anesthesia, procedural sedation, and treatment of seizures.[1][2][3][4] The biotransformation of midazolam to this compound is rapid and primarily catalyzed by the cytochrome P450 3A4 and 3A5 (CYP3A4/3A5) enzymes in the liver and intestine.[2][5][6] This metabolite is reported to be equipotent to its parent drug, midazolam.[1][3][4][7] Understanding the physicochemical characteristics of this compound is crucial for drug development, pharmacokinetic modeling, and toxicological studies. This guide provides a comprehensive overview of its key physicochemical properties, metabolic pathways, and the experimental methodologies used for its characterization.

Physicochemical Properties

This compound is an imidazobenzodiazepine derivative with a molecular formula of C₁₈H₁₃ClFN₃O.[1][4][8][9] Its chemical structure features a hydroxyl group on the methyl substituent of the imidazole (B134444) ring of midazolam.[1][4] This modification significantly influences its physicochemical properties compared to the parent compound.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted through computational models and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₃ClFN₃O | [1][4][8][9] |

| Molecular Weight | 341.77 g/mol | [1][4][8] |

| Appearance | White to off-white crystalline solid | [1][4] |

| Melting Point | 264-266 °C | [1][4] |

| Boiling Point (Predicted) | 540.6 ± 60.0 °C | [1][4] |

| Density (Predicted) | 1.43 ± 0.1 g/cm³ | [1][4] |

| pKa (Predicted) | 13.59 ± 0.10 | [1][4] |

| Solubility | DMF: 2 mg/mL; DMSO: 1 mg/mL | [1][3][4] |

| Storage Temperature | 2-8 °C | [1][4][9] |

Metabolic Pathway of this compound

The metabolism of midazolam to this compound and its subsequent elimination is a critical aspect of its pharmacology. The primary pathway involves two main phases of drug metabolism.

Phase I Metabolism: Hydroxylation

Midazolam undergoes extensive first-pass metabolism, primarily through oxidation. The hydroxylation of the methyl group at the 1'-position is the principal metabolic route, leading to the formation of this compound.[2][5][6] This reaction is almost exclusively catalyzed by the CYP3A subfamily of cytochrome P450 enzymes.[5][7] A minor metabolite, 4-hydroxymidazolam (B1200804), is also formed.[2][6]

Phase II Metabolism: Glucuronidation

Following its formation, this compound is further metabolized through Phase II conjugation, specifically glucuronidation, to facilitate its excretion.[5][7][10] This process involves the attachment of a glucuronic acid moiety to the hydroxyl group, forming this compound-O-glucuronide.[5][7][10] Additionally, N-glucuronidation at the imidazole nitrogen has also been identified.[7][10] The key enzymes responsible for the glucuronidation of this compound are UDP-glucuronosyltransferases (UGTs), with UGT1A4, UGT2B4, and UGT2B7 playing significant roles.[6][10]

Experimental Protocols for Characterization

The quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. The most common analytical technique employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

General Workflow for LC-MS/MS Quantification

A typical workflow for the analysis of this compound in plasma or microsomal incubations involves sample preparation, chromatographic separation, and mass spectrometric detection.

Detailed Methodological Steps

1. Sample Preparation:

-

Protein Precipitation: A simple and rapid method where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins.[11] The supernatant containing the analyte is then collected for analysis.

-

Solid-Phase Extraction (SPE): A more selective method that involves passing the sample through a solid-phase cartridge to which the analyte adsorbs.[12][13] Interfering substances are washed away, and the analyte is then eluted with a suitable solvent.

2. Chromatographic Separation:

-

Column: A reversed-phase C18 or phenyl column is typically used for the separation of midazolam and its metabolites.[11][14]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[11][12]

3. Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[15]

-

Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification.[12][15] This involves monitoring a specific precursor-to-product ion transition for the analyte and its internal standard, which provides high selectivity and sensitivity.

-

Precursor-to-Product Ion Transition for this compound: m/z 342.1 → 203.0[12]

-

4. Stability Studies: The stability of this compound in biological samples under various conditions is crucial for accurate quantification.[12]

-

Freeze-Thaw Stability: Assessed by subjecting samples to multiple freeze-thaw cycles.[12][14]

-

Autosampler Stability: Determined by analyzing the processed samples after they have been kept in the autosampler for a specific period.[12][15]

-

Long-Term Stability: Evaluated by storing samples at low temperatures (e.g., -80 °C) for an extended duration.[12][13]

Conclusion

This compound, as the major active metabolite of midazolam, possesses distinct physicochemical properties that influence its pharmacokinetic and pharmacodynamic profile. Its formation via CYP3A-mediated metabolism and subsequent elimination through glucuronidation are well-characterized pathways. The analytical methodologies, particularly LC-MS/MS, provide the necessary sensitivity and selectivity for its accurate quantification in biological matrices, which is fundamental for clinical and research applications. This guide provides a foundational understanding of these key characteristics for researchers and professionals in the field of drug development and pharmacology.

References

- 1. This compound CAS#: 59468-90-5 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | 59468-90-5 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of this compound glucuronidation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C18H13ClFN3O | CID 107917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1'-Hydroxy midazolam | 59468-90-5 | FH24050 | Biosynth [biosynth.com]

- 10. Metabolism of 1'- and 4-hydroxymidazolam by glucuronide conjugation is largely mediated by UDP-glucuronosyltransferases 1A4, 2B4, and 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and validation of a rapid and sensitive assay for simultaneous quantification of midazolam, this compound, and 4-hydroxymidazolam by liquid chromatography coupled to tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of midazolam and 1-hydroxymidazolam from plasma by gas chromatography coupled to methane negative chemical ionization mass spectrometry after sublingual administration of midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A fast and simple method for the simultaneous analysis of midazolam, 1-hydroxymidazolam, 4-hydroxymidazolam and 1-hydroxymidazolam glucuronide in human serum, plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

An In-depth Technical Guide to the Synthesis and Purification of 1'-Hydroxymidazolam Standard

This guide provides a comprehensive overview of the synthesis and purification of 1'-hydroxymidazolam, a primary active metabolite of the sedative midazolam. Intended for researchers, scientists, and professionals in drug development, this document details both chemical and biosynthetic routes to obtain this critical standard for metabolic and pharmacokinetic studies. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of the metabolic pathway and experimental workflows.

Introduction

This compound is the major metabolite of midazolam, a short-acting benzodiazepine. Its formation is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) and 3A5 enzymes in the liver.[1][2] As an active metabolite, the availability of pure this compound as a standard is essential for a wide range of studies, including drug metabolism, pharmacokinetics, and drug-drug interaction assays. This guide outlines two primary methodologies for its preparation: chemical synthesis and biotransformation.

Metabolic Pathway of Midazolam

Midazolam undergoes extensive phase I metabolism, predominantly through hydroxylation at the 1'-position of the methyl group on the imidazole (B134444) ring, yielding this compound. A minor metabolite, 4-hydroxymidazolam, is also formed. This compound is subsequently conjugated with glucuronic acid (phase II metabolism) to form this compound-O-glucuronide, which is then excreted.[2][3]

References

A Comparative Analysis of the Pharmacological Activity of 1'-Hydroxymidazolam and Midazolam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the pharmacological activity of midazolam and its primary active metabolite, 1'-hydroxymidazolam. The document is structured to offer an in-depth understanding for researchers, scientists, and professionals involved in drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction

Midazolam is a short-acting benzodiazepine (B76468) widely utilized for its sedative, anxiolytic, and amnestic properties. Its clinical efficacy is significantly influenced by its metabolic profile, primarily its conversion to this compound. This active metabolite contributes substantially to the overall pharmacological effect of the parent drug. A thorough understanding of the comparative pharmacology of these two compounds is therefore crucial for accurate pharmacokinetic and pharmacodynamic (PK/PD) modeling, dose optimization, and the development of safer and more effective therapeutic strategies.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define and differentiate the pharmacological activity of midazolam and this compound.

Table 1: Comparative Receptor Binding Affinity at the Benzodiazepine Site of the GABA-A Receptor

| Compound | Affinity Constant (Ki) |

| Midazolam | 1.4 nmol/L[1] |

| This compound | 2.2 nmol/L[1] |

Table 2: Comparative In Vivo Potency (Sedative Effects)

| Compound | Median Effective Concentration (EC50) for EEG Effect | Median Effective Concentration (EC50) for Peak Saccadic Velocity |

| Midazolam | 77 ± 15 ng/mL[2] | 40 ± 7 ng/mL[2] |

| This compound | 98 ± 17 ng/mL[2] | 49 ± 10 ng/mL[2] |

Table 3: Comparative Pharmacokinetic Parameters in Humans

| Parameter | Midazolam | This compound |

| Elimination Half-Life (t½) | ~1.5 - 3.5 hours | Shorter than midazolam[1] |

| Volume of Distribution (Vd) | Higher than this compound | Lower than midazolam[3] |

| Contribution to Sedative Effect | Parent drug | Contributes significantly, estimated to have about half the activity of the parent drug[1][4] |

Signaling Pathway and Metabolism

GABA-A Receptor Signaling Pathway

Both midazolam and this compound exert their effects by acting as positive allosteric modulators of the GABA-A receptor, a ligand-gated chloride ion channel. Their binding to the benzodiazepine site on the receptor enhances the effect of the endogenous neurotransmitter, gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent central nervous system depression.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacokinetic-pharmacodynamic modeling of the central nervous system effects of midazolam and its main metabolite alpha-hydroxymidazolam in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Contribution of midazolam and its 1-hydroxy metabolite to preoperative sedation in children: a pharmacokinetic-pharmacodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 1'-Hydroxymidazolam as a Key Biomarker for In Vivo CYP3A4 Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cytochrome P450 3A4 (CYP3A4) enzyme is a critical component in the metabolism of approximately half of all clinically used drugs.[1] Its significant interindividual variability in expression and activity necessitates a reliable in vivo biomarker to predict drug-drug interactions (DDIs) and personalize drug therapy. Midazolam (MDZ), a short-acting benzodiazepine, is recognized by regulatory bodies like the FDA as a sensitive probe substrate for phenotyping CYP3A4 activity.[2][3] Upon administration, midazolam is primarily metabolized by CYP3A4 to its major active metabolite, 1'-hydroxymidazolam (1'-OH-MDZ).[4][5] The formation and subsequent clearance of 1'-OH-MDZ are directly linked to CYP3A4 function, making its measurement a robust indicator of in vivo CYP3A4 activity.[6] This technical guide provides a comprehensive overview of the use of this compound as a biomarker, detailing experimental protocols, presenting quantitative data, and illustrating key pathways and workflows.

Metabolic Pathway of Midazolam

Midazolam undergoes extensive metabolism primarily in the liver and gut, catalyzed by CYP3A4 and to a lesser extent, CYP3A5.[5] The principal metabolic pathway involves the hydroxylation of midazolam at the 1'-position to form this compound.[5][7] A minor metabolite, 4-hydroxymidazolam (B1200804), is also formed.[2] this compound is pharmacologically active, contributing to the overall sedative effect of midazolam.[8][9] This primary metabolite is subsequently conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), mainly UGT1A4, 2B4, and 2B7, to form this compound-glucuronide, which is then excreted in the urine.[7][10] The ratio of 1'-OH-MDZ to the parent drug in plasma is a sensitive index of CYP3A4 metabolic activity.

Midazolam Metabolic Pathway

Experimental Protocols

In Vivo CYP3A4 Phenotyping Study Design

A typical clinical study to assess CYP3A4 activity using midazolam involves the administration of a single oral or intravenous dose of midazolam to subjects.[11][12] Blood samples are collected at various time points to characterize the pharmacokinetic profiles of both midazolam and this compound.[12] To investigate drug-drug interactions, a baseline pharmacokinetic profile is established, followed by a treatment period with the investigational drug (potential inhibitor or inducer), and then a subsequent midazolam challenge to assess changes in its metabolism.

In Vivo DDI Study Workflow

Quantification of Midazolam and this compound in Plasma by LC-MS/MS

The simultaneous quantification of midazolam and this compound in plasma is typically achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13][14][15]

1. Sample Preparation:

-

A small volume of plasma (e.g., 100 µL) is used for analysis.[15]

-

Protein precipitation is a common and efficient method for sample cleanup, often using acetonitrile.[15]

-

Alternatively, liquid-liquid extraction can be employed.[13][14]

-

An internal standard, such as a deuterated analog of midazolam (e.g., D5-midazolam), is added to the plasma sample before extraction to correct for variability.[15]

-

After extraction and centrifugation, the supernatant is evaporated and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[13]

2. Liquid Chromatography:

-

Reverse-phase chromatography is typically used, with a C8 or C18 column.[13][14]

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic component (e.g., methanol (B129727) or acetonitrile) is employed to separate the analytes.[14][15]

3. Mass Spectrometry:

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.[13]

-

Detection is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity.[14] The precursor-to-product ion transitions monitored are specific for midazolam, this compound, and the internal standard.[16]

4. Method Validation:

-

The method should be validated for linearity, accuracy, precision, sensitivity (lower limit of quantitation), recovery, and matrix effects according to regulatory guidelines.[13][15]

Quantitative Data

The following tables summarize key pharmacokinetic parameters for midazolam and this compound from various studies. These values can vary depending on the study population and design.

Table 1: Pharmacokinetic Parameters of Midazolam and this compound in Healthy Adults

| Parameter | Midazolam | This compound | Reference |

| Elimination Half-life (t½) | 1.5 - 3.0 hours | ~1 hour | [7] |

| Volume of Distribution (Vd) | 1.7 ± 0.7 L/kg | Higher than Midazolam | [8][9] |

| Total Plasma Clearance (CL) | 24.4 ± 9.12 L/h | - | [17] |

Note: Values are presented as mean ± standard deviation where available.

Table 2: LC-MS/MS Method Performance for Quantification in Human Plasma

| Parameter | Midazolam | This compound | Reference |

| Linearity Range | 0.1 - 250 ng/mL | 0.1 - 250 ng/mL | [13][15] |

| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL | 0.1 ng/mL | [15] |

| Intra-day Precision (%RSD) | <15.0% | <15.0% | [13] |

| Inter-day Precision (%RSD) | <15.0% | <15.0% | [13] |

| Accuracy (%Bias) | within ±13% | within ±13% | [13] |

| Recovery | >90% | >90% | [15] |

Interpretation of Results: The Biomarker Relationship

The concentration of this compound, often expressed as a ratio to the parent drug (metabolic ratio), provides a direct measure of CYP3A4 activity.

-

CYP3A4 Inhibition: Co-administration of a CYP3A4 inhibitor will decrease the metabolism of midazolam, leading to a lower plasma concentration of this compound and a decreased metabolic ratio. The area under the plasma concentration-time curve (AUC) of midazolam will increase significantly. For instance, co-administration with the strong CYP3A4 inhibitor ketoconazole (B1673606) can increase the midazolam AUC by over 10-fold.[7]

-

CYP3A4 Induction: Conversely, a CYP3A4 inducer will enhance the metabolism of midazolam, resulting in higher plasma concentrations of this compound and an increased metabolic ratio. The AUC of midazolam will decrease.

-

Constitutive Activity: In the absence of interacting drugs, the baseline this compound levels and metabolic ratio reflect an individual's constitutive CYP3A4 activity, which can vary significantly among individuals due to genetic and environmental factors.[1][18]

References

- 1. ClinPGx [clinpgx.org]

- 2. Midazolam as a Probe for Drug–Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]

- 4. An Open-Label Phase 1 Study to Determine the Effect of Lenvatinib on the Pharmacokinetics of Midazolam, a CYP3A4 Substrate, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Composite midazolam and 1′-OH midazolam population pharmacokinetic model for constitutive, inhibited and induced CYP3A activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scilit.com [scilit.com]

- 9. Pharmacokinetics of midazolam and its main metabolite 1-hydroxymidazolam in intensive care patients | Semantic Scholar [semanticscholar.org]

- 10. Use of Developmental Midazolam and 1-Hydroxymidazolam Data with Pediatric Physiologically Based Modeling to Assess Cytochrome P450 3A4 and Uridine Diphosphate Glucuronosyl Transferase 2B4 Ontogeny In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of midazolam and its main metabolite 1-hydroxymidazolam in intensive care patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In-vivo phenotyping for CYP3A by a single-point determination of midazolam plasma concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous determination of midazolam and this compound in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medpace.com [medpace.com]

- 15. Development and validation of a rapid and sensitive assay for simultaneous quantification of midazolam, this compound, and 4-hydroxymidazolam by liquid chromatography coupled to tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of common CYP3A4 and CYP3A5 variants on the pharmacokinetics of the cytochrome P450 3A phenotyping probe midazolam in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Genotype-phenotype associations of cytochrome P450 3A4 and 3A5 polymorphism with midazolam clearance in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of 1'-Hydroxymidazolam: A Comprehensive Technical Guide for Researchers

An In-depth Review of the Metabolism, Distribution, and Elimination of the Primary Active Metabolite of Midazolam Across Diverse Patient Populations.

Introduction

Midazolam, a short-acting benzodiazepine, is extensively used in clinical practice for its sedative, anxiolytic, and amnestic properties. Its therapeutic effects are significantly influenced by its rapid and extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. The principal active metabolite formed through this pathway is 1'-hydroxymidazolam, which exhibits pharmacological activity comparable to the parent drug and plays a crucial role in the overall clinical profile of midazolam. Understanding the pharmacokinetic variability of this compound in different patient populations is paramount for optimizing dosing strategies, ensuring efficacy, and minimizing the risk of adverse events.

This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of this compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its formation, distribution, and elimination in healthy adults, as well as in specific populations including pediatric and elderly patients, and individuals with hepatic or renal impairment. The document summarizes key quantitative pharmacokinetic parameters, details common experimental protocols for its quantification, and provides visual representations of its metabolic pathway and analytical workflows.

Metabolic Pathway of Midazolam to this compound and its Subsequent Glucuronidation

Midazolam is primarily metabolized in the liver and small intestine by CYP3A4 to this compound.[1] This active metabolite is then further metabolized, mainly through glucuronidation, to form this compound glucuronide, an inactive and water-soluble compound that is readily excreted by the kidneys.[2]

Pharmacokinetics in Different Patient Populations

The pharmacokinetic profile of this compound can be significantly altered by factors such as age, organ function, and co-administered medications. The following sections and tables summarize the available quantitative data across various patient populations.

Healthy Adults

In healthy adult subjects, this compound is rapidly formed and eliminated. A population pharmacokinetic model estimated the clearance of this compound to be approximately 196.8 L/h, with a central volume of distribution of 175.6 L.[3]

| Pharmacokinetic Parameter | Value | Reference |

| Clearance (CL) | 196.8 L/h | [3] |

| Volume of Distribution (Vd) | 175.6 L | [3] |

| Half-life (t½) | Data not available | |

| Peak Plasma Concentration (Cmax) | Data not available | |

| Area Under the Curve (AUC) | Data not available |

Pediatric Patients

Pharmacokinetic studies in children have shown high inter-individual variability. One study in pediatric patients aged 1 to 17 years did not find a significant effect of age or gender on the pharmacokinetics of midazolam and this compound when accounting for body weight.[1] However, clearance of many drugs metabolized by the liver is generally increased in children (2 to 11 years) compared to adults.[2]

| Pharmacokinetic Parameter | Value | Patient Population | Reference |

| Clearance (CL) | No significant age-related difference (2-17 years) | Pediatric (2-17 years) | [2] |

| Volume of Distribution (Vd) | V1 increases as age decreases | Pediatric (2-17 years) | [2] |

| Half-life (t½) | Data not available | ||

| Peak Plasma Concentration (Cmax) | Data not available | ||

| Area Under the Curve (AUC) | Data not available |

Elderly Patients

While the pharmacokinetics of midazolam are known to be altered in the elderly, with a prolonged half-life and decreased clearance, specific quantitative data for this compound in this population is limited.[4][5] One study found no significant age-dependent differences in the disposition of midazolam between young and elderly patients, suggesting that the increased sensitivity to midazolam in the elderly may be due to pharmacodynamic rather than pharmacokinetic changes.[6]

| Pharmacokinetic Parameter | Value | Reference |

| Clearance (CL) | Data not available | |

| Volume of Distribution (Vd) | Data not available | |

| Half-life (t½) | Data not available | |

| Peak Plasma Concentration (Cmax) | Data not available | |

| Area Under the Curve (AUC) | Data not available |

Patients with Hepatic Impairment

In patients with liver cirrhosis, the metabolism of midazolam is significantly impaired, leading to decreased clearance and a prolonged half-life of the parent drug.[4] While this directly impacts the formation of this compound, specific pharmacokinetic parameters for the metabolite in this population are not well-documented. A physiologically based pharmacokinetic (PBPK) modeling study predicted a decrease in the metabolic ratio of this compound-O-glucuronide to this compound, indicating reduced UGT activity in patients with liver cirrhosis.[7]

| Pharmacokinetic Parameter | Value | Reference |

| Clearance (CL) | Data not available | |

| Volume of Distribution (Vd) | Data not available | |

| Half-life (t½) | Data not available | |

| Peak Plasma Concentration (Cmax) | Data not available | |

| Area Under the Curve (AUC) | Data not available |

Patients with Renal Impairment

Patients with renal impairment may experience longer elimination half-lives for midazolam and its metabolites.[4] The accumulation of this compound glucuronide has been observed in patients with renal failure, which can contribute to prolonged sedation.[4]

| Pharmacokinetic Parameter | Value | Reference |

| Clearance (CL) | Data not available | |

| Volume of Distribution (Vd) | Data not available | |

| Half-life (t½) | Prolonged | [4] |

| Peak Plasma Concentration (Cmax) | Data not available | |

| Area Under the Curve (AUC) | Increased (for the glucuronide conjugate) | [4] |

Experimental Protocols

The quantification of this compound in biological matrices, typically plasma, is most commonly achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity.

LC-MS/MS Method for Quantification of this compound in Human Plasma

This protocol is a synthesis of methodologies reported in the literature.[6][7][8]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., deuterated this compound).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

-

Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

-

Conclusion

The pharmacokinetics of this compound are complex and subject to significant variability due to a range of intrinsic and extrinsic factors. While our understanding of its disposition in healthy adults and, to some extent, in pediatric and critically ill patients has advanced, there remains a notable gap in the literature regarding its quantitative pharmacokinetic profile in the elderly and in patients with hepatic impairment. Further research in these specific populations is crucial for the development of evidence-based dosing guidelines for midazolam, ultimately leading to improved therapeutic outcomes and enhanced patient safety. The detailed experimental protocols and analytical workflows provided in this guide are intended to support these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Influence of Age and Sex on the Pharmacokinetics of Midazolam and the Depth of Sedation in Pediatric Patients Undergoing Minor Surgeries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Composite midazolam and 1′-OH midazolam population pharmacokinetic model for constitutive, inhibited and induced CYP3A activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. The effect of age on the pharmacokinetics and pharmacodynamics of midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physiologically Based Pharmacokinetic Modeling to Predict the Impact of Liver Cirrhosis on Glucuronidation via UGT1A4 and UGT2B7/2B4-A Case Study with Midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Age and nature of operation influence the pharmacokinetics of midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Glucuronidation Pathway of 1'-Hydroxymidazolam in the Liver

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glucuronidation of 1'-hydroxymidazolam, the primary active metabolite of midazolam, within the human liver. The document details the enzymatic pathways, kinetic parameters, and experimental protocols relevant to the study of this critical phase II metabolic reaction.

Introduction to this compound Glucuronidation

Midazolam, a short-acting benzodiazepine, is extensively metabolized in the liver, primarily by the cytochrome P450 3A (CYP3A) subfamily, to its major active metabolite, this compound.[1][2] This metabolite, which is equipotent to its parent compound, subsequently undergoes phase II metabolism, predominantly through glucuronidation, to facilitate its renal excretion.[1][2] This process involves the covalent addition of a glucuronic acid moiety to the this compound molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

Hepatic glucuronidation of this compound results in the formation of two distinct glucuronide conjugates: an O-glucuronide and a quaternary N-glucuronide.[1] The formation of the N-glucuronide occurs at the N-2 position of the imidazole (B134444) ring.[1][2] Understanding the specifics of this metabolic pathway, including the UGT isoforms involved and their kinetic properties, is crucial for predicting drug-drug interactions and assessing metabolic clearance in various populations.

Enzymatic Pathways and Key UGT Isoforms

The glucuronidation of this compound is a multi-enzyme process, with specific UGT isoforms responsible for the formation of the O- and N-glucuronides.

These findings have been consistently demonstrated through studies utilizing human liver microsomes (HLMs) and recombinant human UGTs.[1][3] Further confirmation comes from selective inhibition studies, where hecogenin (B1673031) (a UGT1A4 inhibitor) selectively inhibits N-glucuronidation, and diclofenac (B195802) (a potent UGT2B7 inhibitor) has a greater inhibitory effect on O-glucuronidation.[1]

Quantitative Data: Kinetic Parameters

The kinetics of this compound glucuronidation in human liver microsomes have been characterized, revealing autoactivation kinetics.[1][2] The key kinetic parameters for the formation of both O- and N-glucuronides are summarized in the table below.

| Metabolite | Apparent S50 (μM) | Apparent Vmax (pmol/mg/min) | Hill Coefficient (n) |

| This compound O-glucuronide | 43 | 363 | 1.2 - 1.5 |

| This compound N-glucuronide | 18 | 21 | 1.2 - 1.5 |

Data sourced from studies on human liver microsomes.[1][2]

Experimental Protocols

The characterization of the this compound glucuronidation pathway relies on a series of well-defined in vitro experiments. Below are detailed methodologies for key experiments.

Glucuronidation Assay using Human Liver Microsomes (HLMs)

This protocol describes a typical incubation for assessing the formation of this compound glucuronides.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

This compound

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ACN)

-

Formic acid

Procedure:

-

Prepare the Incubation Mixture: In a microcentrifuge tube, combine Tris-HCl buffer, MgCl₂, and pooled HLMs.

-

Pre-incubation with Alamethicin: Add alamethicin to the mixture to permeabilize the microsomal membrane, allowing UDPGA access to the UGT active sites. Incubate on ice for 15 minutes.

-

Initiate the Reaction: Add this compound to the incubation mixture and pre-warm at 37°C for 3-5 minutes.

-

Start the Glucuronidation: Initiate the reaction by adding a pre-warmed solution of UDPGA.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate the Reaction: Stop the reaction by adding ice-cold acetonitrile.

-

Protein Precipitation: Centrifuge the mixture to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.

UGT Isoform Phenotyping with Recombinant Enzymes

This protocol is used to identify the specific UGT enzymes responsible for metabolizing this compound.

Materials:

-

Recombinant human UGT enzymes (e.g., UGT1A4, UGT2B4, UGT2B7 expressed in a suitable system)

-

Same reagents as in the HLM assay.

Procedure:

-

Follow the same procedure as the HLM glucuronidation assay, but substitute the pooled HLMs with individual recombinant UGT enzymes.

-

Run parallel incubations for each UGT isoform being tested.

-

Analyze the formation of this compound O- and N-glucuronides for each recombinant enzyme to determine their respective catalytic activities.

LC-MS/MS Analysis of Glucuronide Metabolites

This method provides a sensitive and selective means of quantifying this compound and its glucuronide conjugates.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A C18 analytical column.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A suitable gradient to separate the parent drug and its metabolites.

-

Flow Rate: Appropriate for the column dimensions.

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

This compound: m/z 342.1 → 203.0[6]

-

Glucuronide conjugates will have a precursor ion corresponding to the addition of the glucuronic acid moiety (176 Da).

-

Quantification:

-

Standard curves are generated using authentic standards of this compound. Since authentic glucuronide standards may not be commercially available, quantification can be achieved by treating samples with β-glucuronidase to hydrolyze the glucuronides back to this compound and measuring the increase in its concentration.[6]

Visualizations

Signaling Pathway Diagram

Caption: Metabolic pathway of midazolam to this compound and its subsequent glucuronidation.

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying this compound glucuronidation in vitro.

References

- 1. Characterization of this compound glucuronidation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of 1'- and 4-hydroxymidazolam by glucuronide conjugation is largely mediated by UDP-glucuronosyltransferases 1A4, 2B4, and 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of 1′- and 4-Hydroxymidazolam by Glucuronide Conjugation Is Largely Mediated by UDP-Glucuronosyltransferases 1A4, 2B4, and 2B7 | CoLab [colab.ws]

- 5. In vitro and in vivo glucuronidation of midazolam in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 1'-hydroxymidazolam in Human Plasma by LC-MS/MS

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of 1'-hydroxymidazolam, the primary active metabolite of midazolam, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The protocol encompasses sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, this document summarizes the performance characteristics of the method, including linearity, precision, accuracy, and the lower limit of quantification (LLOQ).

Introduction

Midazolam is a short-acting benzodiazepine (B76468) widely used for anesthesia, sedation, and managing seizures.[1] It is extensively metabolized in the liver and intestine by cytochrome P450 3A (CYP3A) enzymes to its major active metabolite, this compound.[2][3] This metabolite is subsequently conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), primarily UGT1A4, UGT2B4, and UGT2B7, before being excreted in the urine.[4][5] Accurate quantification of this compound in human plasma is essential for evaluating CYP3A activity and understanding the pharmacokinetics of midazolam.[6] LC-MS/MS offers high sensitivity and specificity for this purpose.[7]

Metabolic Pathway of Midazolam

Midazolam is first hydroxylated by CYP3A enzymes to form this compound and, to a lesser extent, 4-hydroxymidazolam (B1200804). This compound then undergoes glucuronidation, a phase II metabolic reaction, to form this compound-O-glucuronide and a quaternary N-glucuronide, which are then excreted.[4][5][8]

Experimental Protocols

This section details the procedures for sample preparation and LC-MS/MS analysis.

Sample Preparation

Three common methods for extracting this compound from human plasma are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protocol 1: Protein Precipitation (PPT) [9]

-

To 100 µL of human plasma in a microcentrifuge tube, add 400 µL of acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 5000 rpm for 10 minutes to precipitate proteins.[9]

-

Transfer the supernatant to a clean tube and dilute 1:1 with water containing the internal standard.[9]

-

Inject the final solution into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) [6][7][10]

-

To 100 µL of human plasma, add an appropriate amount of internal standard.

-

Alkalinize the sample to pH 9.5.[10]

-

Add 1 mL of extraction solvent (e.g., diethyl ether-2-propanol (98:2, v/v) or tert-butyl methyl ether/dichloromethane (75:25, v/v)).[10][11]

-

Vortex for 1 minute and centrifuge.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.[12]

-

Inject an aliquot into the LC-MS/MS system.[12]

Protocol 3: Solid-Phase Extraction (SPE) [12][13]

-

Condition an SPE cartridge (e.g., Waters Oasis HLB) with 200 µL of methanol (B129727) followed by 200 µL of water.[13]

-

Equilibrate the cartridge with 200 µL of water containing 1% formic acid.[13]

-

Load 50 µL of plasma sample and 50 µL of internal standard solution.[13]

-

Wash the cartridge with 2 x 1 mL of 0.01 M ammonium (B1175870) acetate (B1210297).[12]

-

Elute the analytes with an appropriate solvent (e.g., methanol or 0.2 M ammonium acetate in methanol).[12]

-

Evaporate the eluent to dryness and reconstitute in the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis Workflow

The general workflow for the analysis of this compound in human plasma is depicted below.

Liquid Chromatography Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Kinetex C18 (2.6 µm, 2 x 50 mm)[13] | C8 column (5 µm, 2.0 x 50 mm)[14] | Purospher RP 18-e[6] |

| Mobile Phase A | 0.1% Acetic Acid in Water[13] | 0.1% Formic Acid in Water[14] | 5 mM Ammonium Acetate[7] |

| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile[13] | 0.1% Formic Acid in Methanol[14] | Methanol[7] |

| Gradient | Gradient from 5% to 95% B[13][14] | Isocratic or Gradient[7] | Not Specified |

| Flow Rate | 0.3 mL/min[13] | Not Specified | 0.25 mL/min[7] |

| Injection Volume | 5 µL[14] | Not Specified | Not Specified |

| Run Time | 5 min[13] | 3.0 min[14] | 4.3 min[7] |

Mass Spectrometry Conditions

| Parameter | Setting |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] |

| Monitoring Mode | Multiple Reaction Monitoring (MRM)[14] |

| Precursor Ion (m/z) | 342.1[13] |

| Product Ion (m/z) | 203.0[13] |

| Internal Standard | 2H4-midazolam, triazolam, or this compound-[13C3][7][9][13] |

| IS Precursor Ion (m/z) | 330.2 (for 2H4-midazolam)[13] |

| IS Product Ion (m/z) | 295.3 (for 2H4-midazolam)[13] |

Quantitative Data Summary

The performance of the LC-MS/MS method for this compound has been validated in several studies. A summary of the quantitative data is presented below.

| Parameter | Value Range | Reference |

| Linearity Range (ng/mL) | 0.1 - 250 | [7] |

| 0.5 - 1000 | [13] | |

| 10 - 1000 | [9] | |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | [7] |

| 0.5 | [13][14] | |

| 2 | [11] | |

| Intra-day Precision (%RSD) | < 15.0% | [7] |

| 2.84 - 15.0% | [13] | |

| < 5% | [9] | |

| Inter-day Precision (%RSD) | < 15.0% | [7] |

| 4.51 - 14.1% | [13] | |

| < 5% | [9] | |

| Intra-day Accuracy (%Bias) | ± 13% | [7] |

| 99.3 - 107% | [13] | |

| Within 15% | [9] | |

| Inter-day Accuracy (%Bias) | ± 13% | [7] |

| 94.3 - 100% | [13] | |

| Within 15% | [9] | |

| Recovery (%) | ~80% | [6] |

| 84.6 - 86.4% | [11] | |

| >94.2% | [14] |

Stability

Stability of this compound in plasma has been demonstrated under various conditions. Samples are generally stable for at least 24 hours at room temperature in the autosampler after extraction and for at least 6 months when stored at -80 °C.[13] They are also stable through at least three freeze-thaw cycles.[14]

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of this compound in human plasma. The detailed protocols for sample preparation and instrument parameters, along with the summarized validation data, offer a comprehensive guide for researchers, scientists, and drug development professionals. This method is well-suited for high-throughput analysis in pharmacokinetic and drug metabolism studies.

References

- 1. Determination of midazolam and its alpha-hydroxy metabolite in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of 1'- and 4-hydroxymidazolam by glucuronide conjugation is largely mediated by UDP-glucuronosyltransferases 1A4, 2B4, and 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of this compound glucuronidation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A highly sensitive LC-MS-MS assay for analysis of midazolam and its major metabolite in human plasma: applications to drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of midazolam and this compound in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. Sensitive and specific determination of midazolam and 1-hydroxymidazolam in human serum by liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid and simultaneous measurement of midazolam, this compound and digoxin by liquid chromatography/tandem mass spectrometry: application to an in vivo study to simultaneously measure P-glycoprotein and cytochrome P450 3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ptfarm.pl [ptfarm.pl]

- 13. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medpace.com [medpace.com]

HPLC-UV protocol for the determination of 1'-hydroxymidazolam

An HPLC-UV based method provides a reliable and accessible approach for the quantification of 1'-hydroxymidazolam, the primary active metabolite of midazolam. This application note details a validated protocol for its determination in human plasma, suitable for pharmacokinetic studies and therapeutic drug monitoring.

The methodology is based on liquid-liquid extraction (LLE) for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column with ultraviolet (UV) detection. This approach offers sufficient sensitivity and selectivity for typical concentration ranges found in clinical samples.

Experimental Protocol

This protocol is adapted from established methods for the determination of this compound and its parent compound, midazolam.[1][2][3]

Materials and Reagents

-

Standards: this compound, Midazolam, and a suitable internal standard (IS) such as lorazepam[4] or climazolam[3].

-

Solvents: HPLC-grade acetonitrile, methanol (B129727), chloroform (B151607), and n-hexane.

-

Reagents: Sodium phosphate (B84403) (monobasic and dibasic), perchloric acid, and HPLC-grade water.

-

Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the key instrumental parameters.

| Parameter | Condition |

| HPLC Column | C18 STR ODS-II (5 µm, 150 mm x 4.6 mm i.d.)[1] or equivalent |

| Mobile Phase | 0.02 M Phosphate Buffer (pH 4.6) : Perchloric Acid (60%) : Acetonitrile (57.9 : 0.1 : 42, v/v/v)[1][5] |

| Flow Rate | 0.6 mL/min[1][5] |

| Injection Volume | 50 µL |

| Column Temperature | Ambient or controlled at 45 °C[2] |

| UV Wavelength | 254 nm[1][5] (alternatively 220 nm[3][6] or 245 nm[2]) |

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, midazolam, and the internal standard in methanol. These solutions are stable for at least 6 months when stored at -20 °C.[7]

-

Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with a 50:50 mixture of methanol and water.

-

Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working solutions into drug-free human plasma to prepare a series of calibration standards and at least three levels of QC samples (low, medium, high).

Sample Preparation (Liquid-Liquid Extraction)

-

Transfer 1-2 mL of plasma sample (calibration standard, QC, or unknown) into a glass centrifuge tube.[1]

-

Add the internal standard solution.

-

Add 3-4 mL of the extraction solvent, for example, a mixture of chloroform and n-hexane (30:70, v/v).[1]

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to achieve phase separation.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the dried residue in 100-200 µL of the mobile phase.

-

Vortex briefly and inject the solution into the HPLC system.

Method Validation Data

The performance of HPLC-UV methods for this compound determination has been validated across several studies. The following table summarizes key quantitative parameters from published protocols.

| Analyte | Linearity Range (ng/mL) | Correlation (r) | LOQ (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Recovery (%) | Reference |

| 1'-OH-Midazolam | 0.3 - 100 | > 0.998 | 0.5 | < 8.5 | < 6.1 | 78 - 85 | [1] |

| 1'-OH-Midazolam | 5 - 1000 | Linear | 4 (LOD) | < 14 | < 14 | - | [2] |

| 1'-OH-Midazolam | 12.5 - 800 | > 0.999 | 12.5 | 1.8 - 6.5 | 4.1 - 8.8 | > 70 | [3] |

| 1'-OH-Midazolam | 10 - 500 | > 0.999 | 10 | < 11 | < 11 | 95 - 106 (Accuracy) | [4] |

Results and Discussion

The described method effectively separates this compound from its parent compound, midazolam, and endogenous plasma components. The use of liquid-liquid extraction provides a clean sample extract, minimizing matrix interference and prolonging column life.

The validation data demonstrates good linearity over a wide concentration range, suitable for clinical applications.[1][2][3][4] The limit of quantification (LOQ) is sensitive enough for pharmacokinetic studies following therapeutic doses of midazolam.[1] Precision and accuracy values are well within the accepted limits for bioanalytical methods, typically ±15%.[3][4]

Conclusion

The detailed HPLC-UV protocol is a robust, reliable, and cost-effective method for the quantitative determination of this compound in human plasma. The method has been thoroughly validated and is suitable for implementation in research and clinical laboratories for applications such as pharmacokinetic analysis and drug metabolism studies.

References

- 1. Sensitive determination of midazolam and this compound in plasma by liquid-liquid extraction and column-switching liquid chromatography with ultraviolet absorbance detection and its application for measuring CYP3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of midazolam and its alpha-hydroxy metabolite in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement by HPLC of midazolam and its major metabolite, 1-hydroxymidazolam in plasma of very premature neonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validation of a new HPLC method for determination of midazolam and its metabolites: application to determine its pharmacokinetics in human and measure hepatic CYP3A activity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Validation of a HPLC method for quantification of midazolam in rat plasma: Application during a Maytenus ilicifolia-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Extraction (SPE) for the Quantification of 1'-hydroxymidazolam in Human Urine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the isolation and purification of 1'-hydroxymidazolam, the primary active metabolite of midazolam, from human urine samples. Due to extensive glucuronidation of this compound in vivo, an enzymatic hydrolysis step is incorporated prior to extraction to ensure accurate quantification of the total metabolite concentration. The described method utilizes a mixed-mode SPE sorbent, providing a clean extract suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is designed for high-throughput applications, offering excellent recovery and reproducibility.

Introduction

Midazolam is a short-acting benzodiazepine (B76468) commonly used for anesthesia, sedation, and seizure control. Its major metabolite, this compound, also exhibits pharmacological activity and is rapidly conjugated with glucuronic acid before excretion in the urine.[1] Therefore, accurate monitoring of midazolam's metabolic profile requires the quantification of both the free and conjugated forms of this compound. Solid-phase extraction is a preferred sample preparation technique as it effectively removes matrix interferences from complex biological fluids like urine, leading to enhanced analytical sensitivity and prolonged instrument uptime.[2] This document provides a detailed protocol for the SPE of total this compound from urine, including pre-treatment with β-glucuronidase.

Experimental Protocols

Sample Pre-treatment: Enzymatic Hydrolysis

To quantify the total this compound concentration, enzymatic hydrolysis of the glucuronide conjugate is necessary.

-

Procedure:

-

To 200 µL of urine sample in a 96-well plate, add 20 µL of an internal standard solution (e.g., 250 ng/mL deuterated this compound).[3]

-

Add 200 µL of 0.5 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) containing β-glucuronidase (e.g., from Patella vulgata at a concentration of approximately 85k units/mL, with 10 µL of enzyme per mL of buffer).[3]

-

Incubate the plate at 50°C for 1 hour.[3]

-

After incubation, quench the reaction by adding 200 µL of 4% phosphoric acid (H3PO4).[3]

-

Solid-Phase Extraction (SPE)

This protocol utilizes a mixed-mode cation exchange (MCX) SPE plate, which combines reversed-phase and ion-exchange mechanisms for enhanced selectivity.[3] The water-wettable nature of the sorbent allows for the elimination of conditioning and equilibration steps, streamlining the workflow.[3]

-

SPE Sorbent: Waters Oasis MCX µElution Plate[3]

-

Procedure:

-

Load: Directly load the pre-treated and quenched sample onto the SPE plate. Apply a vacuum to draw the sample through the sorbent bed.[3]

-

Wash 1: Wash the sorbent with 200 µL of 0.02 N HCl.[3]

-

Wash 2: Wash the sorbent with 200 µL of 20% methanol.[3]

-

Dry: Dry the plate under high vacuum for approximately 30 seconds.[3]

-

Elute: Elute the analyte with two aliquots of 25 µL of a solution composed of 60:40 acetonitrile:methanol containing 5% strong ammonia (B1221849) solution.[3]

-

Post-Elution: Dilute the eluate with 100 µL of a sample diluent (e.g., 2% acetonitrile:1% formic acid in water) prior to LC-MS/MS analysis.[3]

-

Quantitative Data Summary

The following tables summarize the performance characteristics of methods utilizing SPE for the analysis of this compound and other benzodiazepines.

Table 1: Method Performance and Linearity

| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity Range (ng/mL) | Reference |

| This compound | 0.5 | 1000 | 0.5 - 1000 | [1] |

| This compound | 0.5 | 500 | 0.5 - 500 | [3] |

Table 2: Recovery and Precision

| Analyte | Mean Extraction Recovery (%) | Precision (%CV) | Reference |

| This compound | 91 (average for a panel) | < 10 | [3] |

| This compound | 97.9 ± 4.05 (at 20 ng/mL) | < 15 | [1] |

| This compound | 106 ± 3.91 (at 800 ng/mL) | < 15 | [1] |

Note: Data from reference[1] was generated using plasma samples but employs a similar Oasis HLB µ-Elution SPE methodology, providing relevant performance indicators.

Visualizations

Experimental Workflow

The overall workflow from sample collection to final analysis is depicted below.

Caption: Workflow for this compound analysis.

SPE Protocol Logic

The logical steps involved in the solid-phase extraction process are detailed in the following diagram.

References

- 1. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phenomenex.com [phenomenex.com]

- 3. lcms.labrulez.com [lcms.labrulez.com]

Application Note: A Robust Liquid-Liquid Extraction Protocol for the Quantification of 1'-hydroxymidazolam in Human Serum

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive liquid-liquid extraction (LLE) protocol for the efficient recovery of 1'-hydroxymidazolam, the primary active metabolite of midazolam, from human serum. The method is optimized for high recovery and reproducibility, making it suitable for pharmacokinetic and drug metabolism studies. Subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification. This document provides a step-by-step experimental procedure, quantitative performance data, and visual workflows to aid in successful implementation.

Introduction

Midazolam is a short-acting benzodiazepine (B76468) widely used in clinical settings for anesthesia and sedation. Its metabolism is primarily mediated by the cytochrome P450 3A (CYP3A) enzyme system, leading to the formation of this compound. The concentration of this metabolite in serum is a critical parameter in assessing drug metabolism and CYP3A activity. Accurate quantification necessitates a robust and reliable sample preparation method to isolate the analyte from the complex serum matrix. Liquid-liquid extraction is a widely employed technique that offers a balance of simplicity, cost-effectiveness, and high analyte recovery. This protocol provides a detailed methodology for the LLE of this compound from serum.

Quantitative Performance Data

The following tables summarize the quantitative data from various validated methods for the analysis of this compound in human plasma or serum. These methods often include the parent drug, midazolam.

Table 1: Extraction Recovery and Matrix Effect

| Analyte | Extraction Method | Extraction Solvent | Recovery (%) | Matrix Effect (%) | Reference |

| This compound | LLE | Diethyl ether | 86 | Not Reported | [1] |

| This compound | LLE | Chloroform-hexane (30:70, v/v) | 78-85 | Not Reported | [2][3] |

| This compound | LLE | tert-butyl methyl ether/dichloromethane (B109758) (75:25, v/v) | 84.6-86.4 | Not Reported | [4] |

| This compound | Supported Liquid Extraction (SLE) | Ethyl acetate | 94.5-98.3 | >75.4 | [5][6] |

| This compound | Protein Precipitation | Acetonitrile | >90 | Not Reported | [7] |

| This compound | Solid Phase Extraction (SPE) | Not Applicable | Not Reported | Not Reported | [8] |

Table 2: Linearity and Limit of Quantification (LOQ)

| Analyte | Analytical Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| This compound | LC-UV | 0.3-100 | 0.5 | [2] |

| This compound | LC-MS/MS | 0.5-1000 | 0.5 | [8] |

| This compound | LC-MS/MS | 0.1-250 | 0.1 | [7] |

| This compound | LC-MS/MS | 0.1-100 | 0.1 | [9] |

| This compound | LC-MS/MS | 2-400 | 2 | [4] |

| This compound | UHPLC-MS/MS | 5-1500 µg/L | 5 µg/L | [10][11] |

Experimental Protocol: Liquid-Liquid Extraction of this compound from Serum

This protocol is a representative method synthesized from established procedures.[2][4][9]

1. Materials and Reagents

-

Human serum samples

-

This compound analytical standard

-

Internal Standard (IS) solution (e.g., deuterated this compound)

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Extraction Solvent: Diethyl ether or a mixture of tert-butyl methyl ether and dichloromethane (75:25, v/v)

-

Reconstitution Solvent: Mobile phase or a suitable mixture (e.g., 50:50 acetonitrile:water)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system

2. Sample Preparation Workflow

Caption: Liquid-Liquid Extraction Workflow for this compound.

3. Step-by-Step Procedure

-

Sample Thawing: Allow frozen serum samples, calibration standards, and quality control samples to thaw completely at room temperature.

-

Aliquoting: In a microcentrifuge tube, add 100 µL of the serum sample.

-

Buffering: Add 100 µL of 0.1 M phosphate buffer (pH 7.4) to the serum sample. The buffer helps to maintain a consistent pH for efficient partitioning.

-

Internal Standard Addition: Spike the mixture with an appropriate volume of the internal standard solution.

-

Vortexing: Vortex the tube for 30 seconds to ensure thorough mixing.

-

Addition of Extraction Solvent: Add 1 mL of the chosen extraction solvent (e.g., diethyl ether).

-

Extraction: Vortex the mixture vigorously for 2 minutes to facilitate the transfer of the analyte from the aqueous phase to the organic phase.

-

Phase Separation: Centrifuge the tubes at 10,000 x g for 5 minutes to achieve complete separation of the aqueous and organic layers.

-

Transfer of Organic Layer: Carefully transfer the upper organic layer to a clean tube, avoiding any disturbance of the protein interface.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).

-

Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex for 30 seconds to ensure the analyte is fully dissolved.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.

Factors Influencing LLE Efficiency

The efficiency of the liquid-liquid extraction process is dependent on several key parameters. The following diagram illustrates the logical relationships between these factors.

Caption: Key Factors Influencing LLE Efficiency.

Conclusion

This application note provides a detailed and robust liquid-liquid extraction protocol for the determination of this compound in human serum. The presented method, along with the summarized quantitative data, offers a solid foundation for researchers and scientists in the field of drug development and clinical pharmacology. The provided workflows are intended to facilitate a clear understanding and successful implementation of the protocol. For optimal results, it is recommended to perform a full method validation according to the relevant regulatory guidelines.

References

- 1. Determination of midazolam and its unconjugated 1-hydroxy metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]